REACTION_CXSMILES
|
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[F:6][C:7]([F:18])([F:17])[C:8]1[CH:16]=[CH:15][C:11]([C:12](Cl)=[O:13])=[CH:10][CH:9]=1>CCOCC>[F:6][C:7]([F:18])([F:17])[C:8]1[CH:16]=[CH:15][C:11]([C:12](=[O:13])[CH2:2][CH2:3][CH2:4][CH3:5])=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C(=O)Cl)C=C1)(F)F
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
|
Type
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CUSTOM
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Details
|
The mixture was stirred at −78° C. for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
warmed to −40° C. for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
re-cooled to −78° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at −78° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quenched with saturated (sat.) ammonium chloride
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature (RT)
|
Type
|
ADDITION
|
Details
|
The mixture was poured into ether containing ca 10 mL methanol
|
Type
|
WASH
|
Details
|
was washed with a mixture of ammonium chloride/ammonium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C(CCCC)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |